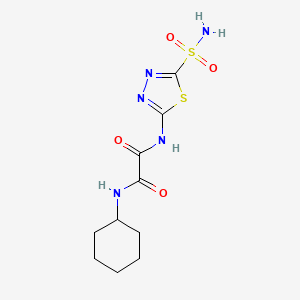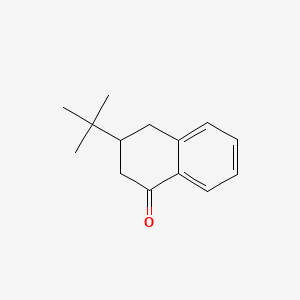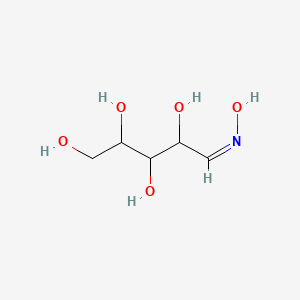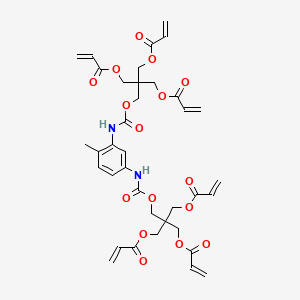![molecular formula C32H60O10 B14172359 2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate is a complex organic compound with potential applications in various fields. This compound features multiple hydroxyethoxy groups and an oxolan ring, making it a versatile molecule for chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of hydroxyethoxy groups. The final step involves esterification with octadec-9-enoic acid under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Introduction of new functional groups, such as ethers or esters.
Applications De Recherche Scientifique
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The oxolan ring provides structural stability, while the ester group can undergo hydrolysis, releasing active components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Shares the hydroxyethoxy groups but lacks the oxolan ring and ester group.
Glycerol derivatives: Contain multiple hydroxyl groups but differ in structure and reactivity.
Uniqueness
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate is unique due to its combination of hydroxyethoxy groups, oxolan ring, and ester functionality. This combination provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C32H60O10 |
|---|---|
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C32H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-24-37-26-28(38-21-18-33)32-31(41-23-20-35)29(27-42-32)39-22-19-34/h9-10,28-29,31-35H,2-8,11-27H2,1H3/b10-9+ |
Clé InChI |
HDTIFOGXOGLRCB-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diprop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14172287.png)

![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)

![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)

![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)


